methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then coupled with the dimethoxybenzoate moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining consistent quality and reducing production costs. The choice of raw materials and reagents is crucial to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The benzotriazinyl group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl}cyclohexyl}carbonyl)amino]benzoate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and stability.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methyl groups at the 4 and 5 positions of the benzene ring.
- A butanoyl group linked to a benzotriazin moiety.
- The presence of dimethoxy groups enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Research indicates that methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in synaptic clefts:
This inhibition suggests potential therapeutic applications in conditions like Alzheimer's disease.
Case Studies
Several case studies have documented the effects of this compound in animal models:
- Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Neuroprotection in Rodent Models : In rodent models of induced neurodegeneration, administration of the compound improved cognitive function as assessed by behavioral tests and reduced markers of oxidative stress.
Properties
Molecular Formula |
C21H22N4O6 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H22N4O6/c1-29-17-11-14(21(28)31-3)16(12-18(17)30-2)22-19(26)9-6-10-25-20(27)13-7-4-5-8-15(13)23-24-25/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,26) |
InChI Key |
GHVFOVCZLWALEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
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